molecular formula C17H13N3O2 B2581082 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide CAS No. 696635-66-2

6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide

Cat. No.: B2581082
CAS No.: 696635-66-2
M. Wt: 291.31
InChI Key: YXKMUSZOISAOQN-UHFFFAOYSA-N
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Description

6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a carboxamide group and a phenylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-phenylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations to introduce the carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Techniques such as solvent extraction, crystallization, and purification are commonly employed to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The phenylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-oxo-N-(2-phenylphenyl)-1-propylpyridazine-3-carboxamide
  • 1-(4-chlorobenzyl)-N-methyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

Uniqueness

6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-11-10-15(19-20-16)17(22)18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKMUSZOISAOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331750
Record name 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696635-66-2
Record name 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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